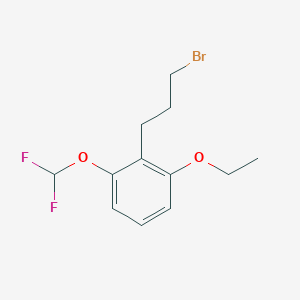
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene is an organic compound characterized by the presence of bromine, fluorine, and ethoxy functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Fluorination and Ethoxylation: The difluoromethoxy and ethoxy groups are introduced through nucleophilic substitution reactions using appropriate fluorinating and ethoxylating agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of the bromopropyl group allows for addition reactions with alkenes or alkynes, forming new carbon-carbon bonds.
Scientific Research Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The difluoromethoxy and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: Similar structure but with an ethyl group instead of an ethoxy group.
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group, which imparts different chemical properties.
3-Bromopropyltrimethoxysilane: A related compound with a trimethoxysilane group, used in different industrial applications.
Properties
Molecular Formula |
C12H15BrF2O2 |
|---|---|
Molecular Weight |
309.15 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-(difluoromethoxy)-3-ethoxybenzene |
InChI |
InChI=1S/C12H15BrF2O2/c1-2-16-10-6-3-7-11(17-12(14)15)9(10)5-4-8-13/h3,6-7,12H,2,4-5,8H2,1H3 |
InChI Key |
JOASDDALNCTSLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OC(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















